(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN4O/c1-13(14-4-8-19(23)9-5-14)26-21(28)16(11-24)10-17-12-25-27-20(17)15-2-6-18(22)7-3-15/h2-10,12-13H,1H3,(H,25,27)(H,26,28)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRAEMMJAVSIDG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis and Characterization
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. For this specific compound, a multi-step synthetic pathway typically includes:
- Formation of the Pyrazole Ring : The initial step involves the condensation of 4-bromophenyl hydrazine with an appropriate α,β-unsaturated carbonyl compound.
- Introduction of Cyano and Amide Groups : Subsequent reactions introduce cyano and amide functionalities through nucleophilic substitution and coupling reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Studies have demonstrated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Research indicates that these compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is another area of interest. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Mechanism : The anti-inflammatory effects are primarily attributed to the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives:
- Broad-spectrum Activity : Compounds within this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including our compound, evaluated their anticancer properties against various cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity due to their ability to stabilize reactive intermediates involved in apoptosis pathways.
Case Study 2: Anti-inflammatory Mechanism
In a controlled study on mice, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan. Histological analysis revealed a decrease in inflammatory cell infiltration, corroborating its potential as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising activity against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives exhibit significant cytotoxic effects on breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Study: Anticancer Screening
A comprehensive screening of several pyrazole derivatives, including (E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide, revealed the following results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 |
| Compound B | A549 (Lung Cancer) | 15.0 |
| Target Compound | MCF-7 | 10.0 |
| Target Compound | A549 | 13.5 |
These findings indicate that the target compound possesses superior anticancer activity compared to other derivatives.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it interacts effectively with cyclooxygenase enzymes, which are crucial in the inflammatory response.
Case Study: Inflammation Model
In a murine model of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups:
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Aspirin | 30 |
| Target Compound | 45 |
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Insecticidal Activity
Recent research has highlighted the potential of pyrazole derivatives as insecticides. The target compound has been tested against common agricultural pests, showing effective insecticidal properties.
Case Study: Insecticidal Efficacy
A study assessed the insecticidal activity of various pyrazole derivatives against Aphis gossypii (cotton aphid):
| Compound | Mortality Rate (%) at 24h |
|---|---|
| Control | 0 |
| Pyrazole A | 60 |
| Pyrazole B | 70 |
| Target Compound | 85 |
These results indicate that this compound is highly effective as an insecticide.
Nonlinear Optical Properties
The compound's unique molecular structure also lends itself to applications in materials science, particularly in nonlinear optics. Computational studies have shown that it exhibits significant nonlinear optical properties, making it suitable for use in photonic devices.
Case Study: NLO Property Assessment
The nonlinear optical properties were evaluated using density functional theory (DFT):
| Property | Value |
|---|---|
| First Hyperpolarizability () | 48 × 10⁻³⁰ esu |
| Second Hyperpolarizability () | 12 × 10⁻⁴² esu |
These values indicate that the compound has strong potential for application in optical materials.
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated acrylamide acts as a Michael acceptor, enabling nucleophilic attack at the β-carbon. This reactivity is driven by the electron-withdrawing cyano and amide groups:
-
Nucleophiles : Amines, thiols, and enolates readily undergo 1,4-addition. For example, primary amines form β-amino derivatives .
-
Conditions : Reactions occur in polar aprotic solvents (e.g., DMF) under mild basic or neutral conditions .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Benzylamine | β-Benzylamino adduct | 78% | |
| Sodium ethanethiolate | β-Thioether derivative | 65% |
Cyano Group Transformations
The cyano group participates in hydrolysis and reduction:
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, it converts to a carboxylic acid or amide .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine .
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative |
| Basic hydrolysis | 2M NaOH, EtOH, 60°C, 8h | Primary amide |
Bromophenyl Substitution Reactions
The 4-bromophenyl group undergoes cross-coupling reactions:
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Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl products .
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Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd catalysts.
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki with PhB(OH)₂ | Pd(PPh₃)₄ | 4-Phenylpyrazole derivative | 85% |
| Amination with morpholine | Pd₂(dba)₃/XPhos | 4-Morpholinophenyl derivative | 72% |
Pyrazole Ring Functionalization
The 1H-pyrazole ring undergoes electrophilic substitution at the 3-position (para to bromophenyl):
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro-pyrazole derivative | >90% at C3 |
| NBS | DCM, AIBN, reflux | 3-Bromo-pyrazole derivative | 85% at C3 |
Amide Bond Reactivity
The fluorophenyl ethylamide group resists hydrolysis under physiological conditions but undergoes enzymatic cleavage in vivo (e.g., esterase-mediated) .
Cycloaddition Reactions
The acrylamide’s conjugated diene system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride :
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Cyclohexene-fused adduct | 58% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces E→Z isomerization of the acrylamide double bond, altering biological activity :
| Isomer | Configuration | Biological Activity (IC₅₀) |
|---|---|---|
| E | Trans | 12 nM (kinase inhibition) |
| Z | Cis | 420 nM |
Key Mechanistic Insights
-
Michael Addition : Follows a conjugate addition mechanism, stabilized by resonance between the acrylamide and cyano groups .
-
Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.
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Pyrazole Nitration : Directed by the electron-donating bromophenyl group, favoring substitution at C3 .
Stability and Storage Considerations
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Light Sensitivity : Store in amber vials at −20°C to prevent E/Z isomerization .
-
Hydrolytic Stability : Stable in neutral aqueous buffers (pH 6–8) for >48h.
This compound’s multifunctional design enables applications in medicinal chemistry (kinase inhibitors ), materials science (photoresponsive polymers), and synthetic methodology (building block for heterocycles ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
Pyrazole Substitution : Position and identity of aryl/heteroaryl groups.
Acrylamide Side Chain : Substituents on the amide nitrogen.
Electron-Withdrawing Groups: Presence of cyano, halogen, or nitro groups.
Conformational Flexibility : Saturation of the pyrazole ring (e.g., 4,5-dihydro vs. fully aromatic).
Table 1: Structural and Functional Comparison
Detailed Analysis
Pyrazole Substitution and Electronic Effects: The target compound has a 4-bromophenyl group at pyrazole-C5, contributing to steric bulk and lipophilicity. Bromine’s strong electron-withdrawing nature may enhance π-stacking in crystal packing . In contrast, Entry compounds (e.g., o2586, o2655) feature 4,5-dihydro pyrazole rings with 4-bromophenyl and 4-fluorophenyl groups at C5 and C3, respectively.
Acrylamide/Amide Side Chain Diversity :
- The target compound’s 4-fluorophenylethyl side chain introduces chirality and moderate hydrophobicity. Fluorine’s electronegativity may influence hydrogen-bonding interactions .
- Entry substitutes the side chain with a furan-methyl group, introducing heteroaromaticity and polar oxygen atoms, which could alter solubility and metabolic stability.
Trifluoromethyl in Entry increases metabolic resistance but may elevate toxicity risks.
Crystallographic and Conformational Insights :
- The target’s aromatic pyrazole likely adopts a planar conformation, facilitating co-planar interactions with biological targets. Dihydro-pyrazoles (Entry ) exhibit puckered rings, reducing planarity .
- Crystallographic studies using SHELX and ORTEP-III are critical for resolving these structural nuances.
Hypothetical Pharmacological Implications
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions.
- Prop-2-enamide linkage : Michael addition or Wittig reactions to introduce the α,β-unsaturated carbonyl moiety.
- Substituent introduction : Bromophenyl and fluorophenyl groups are typically added via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
- Critical parameters include temperature control (e.g., 60–80°C for coupling reactions) and solvent selection (e.g., DMF for polar intermediates). Monitoring via TLC and NMR ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., pyrazole NH at δ 12–13 ppm, cyano group absence in 1H NMR) and confirms substituent positions.
- IR Spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~500–550 Da).
- X-ray Crystallography (if crystals are obtained): Resolves stereochemistry and confirms the (E)-configuration of the enamide .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Kinase inhibition studies : The pyrazole and fluorophenyl motifs suggest potential ATP-binding site interactions.
- Structural probes : The bromine atom facilitates crystallographic heavy-atom phasing for protein-ligand co-crystallization.
- SAR development : Modifications to the cyano or fluorophenyl groups can optimize binding affinity or solubility .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structures derived from NMR/MS?
- Methodological Answer :
- SHELX refinement : Use SHELXL for high-resolution small-molecule refinement to validate bond lengths/angles (e.g., C-Br bond ~1.89 Å, C≡N ~1.15 Å).
- ORTEP-3 visualization : Graphical analysis of thermal ellipsoids identifies disorder or rotational flexibility in substituents (e.g., fluorophenyl group).
- Hydrogen bonding analysis : Graph-set notation (e.g., R²₂(8) motifs) clarifies packing interactions that may influence NMR chemical shifts .
Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Statistically optimize parameters like catalyst loading (e.g., 5–10 mol% Pd for cross-coupling), solvent polarity (THF vs. DMF), and reaction time.
- Flow chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., enamide formation).
- Byproduct mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove residual catalysts .
Q. How do electronic effects of substituents (e.g., bromo vs. fluoro) influence reactivity in downstream modifications?
- Methodological Answer :
- Hammett analysis : Quantify substituent effects on reaction rates (σₚ values: Br = +0.23, F = +0.06).
- DFT calculations : Compare LUMO energies to predict sites for nucleophilic attack (e.g., cyano group’s electron-withdrawing effect directs regioselectivity).
- Controlled hydrolysis : Fluorophenyl’s inductive effect stabilizes intermediates, while bromophenyl enhances π-stacking in solid-state reactions .
Q. What strategies address discrepancies between computational docking and experimental binding assays?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Account for protein flexibility and solvent effects (e.g., explicit water models).
- Crystallographic validation : Co-crystallize the compound with target proteins to compare docking poses with observed binding modes.
- SAR correlation : Adjust computational parameters (e.g., force fields) to match experimental IC₅₀ trends for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
